2-ethoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide
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Overview
Description
2-ethoxy-N-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide involves multiple steps. The starting materials typically include ethyl 2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-ylcarbamate and pyridine-3-carboxylic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
2-ethoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3(8),4,6-trien-5-yl}carbamate: This compound shares a similar tricyclic structure but differs in its functional groups.
2-oxo-N-[(12S)-2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide: Another structurally related compound with different substituents
Uniqueness
The uniqueness of 2-ethoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-28-21-17(7-5-11-23-21)20(26)24-15-8-9-19-18(14-15)22(27)25-12-4-3-6-16(25)10-13-29-19/h5,7-9,11,14,16H,2-4,6,10,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXGNDCKPSNNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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